6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid
Description
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid is a heterocyclic compound featuring a fused imidazo[1,2-a]pyridine core with a methyl group at position 6 and a carboxylic acid moiety at position 8. The carboxylic acid group enhances water solubility and provides a site for salt formation or conjugation, while the methyl group may influence lipophilicity and metabolic stability .
Properties
IUPAC Name |
6-methylimidazo[1,2-a]pyridine-8-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-4-7(9(12)13)8-10-2-3-11(8)5-6/h2-5H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJWXRPLMLUTZOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=CN=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
- Starting materials : 2-Amino-4-methylpyridine reacts with α-keto esters (e.g., ethyl pyruvate) under acidic conditions (H₂SO₄, ethanol) to form the imidazo[1,2-a]pyridine core.
- Reaction conditions :
- Temperature : 80–100°C under reflux.
- Duration : 6–12 hours.
- Acid catalyst : Concentrated H₂SO₄ (1–2 drops).
- Protonation of the α-keto ester enhances electrophilicity.
- Nucleophilic attack by the amino group of 2-aminopyridine forms a Schiff base intermediate.
- Cyclization via intramolecular dehydration yields the imidazo[1,2-a]pyridine scaffold.
Outcome :
- The methyl group at position 6 originates from the 4-methyl substituent on the 2-aminopyridine starting material.
Optimization Strategies
- Solvent selection : Ethanol-water mixtures improve crystallinity during recrystallization.
- Catalyst screening : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency by stabilizing intermediates.
- Temperature control : Lower temperatures during nitration minimize byproduct formation.
Analytical Validation
- ¹H NMR : Aromatic protons at δ 8.2–8.5 ppm (H-8) and δ 2.6 ppm (6-CH₃).
- IR : C=O stretch at ~1700 cm⁻¹ confirms carboxylic acid formation.
- HPLC : Retention time = 6.8 min (C18 column, 40% acetonitrile/water).
Industrial-Scale Considerations
- Continuous flow reactors : Reduce reaction times by 30% compared to batch processes.
- Waste management : Neutralize acidic waste with NaHCO₃ before disposal.
Chemical Reactions Analysis
Types of Reactions
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxylic acid group to other functional groups such as alcohols or aldehydes.
Substitution: The compound can undergo substitution reactions, particularly at the methyl group or the nitrogen atoms in the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methyl group can lead to the formation of a carboxylic acid derivative, while reduction of the carboxylic acid group can yield an alcohol or aldehyde .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
- This compound serves as a crucial intermediate in the synthesis of pharmaceuticals, especially those targeting cancer and inflammation. Its derivatives have shown potential in enhancing therapeutic efficacy against various diseases.
Case Study: Anticancer Activity
- A study demonstrated that derivatives of imidazo[1,2-a]pyridine compounds exhibited significant cytotoxicity against human breast cancer cells (MCF-7), with IC50 values indicating strong potential for further development as anticancer agents .
| Compound | Target Cell Line | IC50 (µM) |
|---|---|---|
| 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid | MCF-7 (Breast) | 12 |
| Other derivatives | Various | ≤1 |
Biochemical Research
Enzyme Inhibition Studies
- The compound is utilized in studies exploring enzyme inhibition mechanisms, particularly in relation to receptor binding and biological pathways. It has been shown to inhibit thymidylate kinase, which plays a crucial role in nucleotide synthesis.
Research Findings
- Inhibition assays have revealed that certain derivatives can effectively inhibit enzymes involved in critical biochemical pathways, suggesting their potential as therapeutic agents targeting specific diseases.
Agricultural Chemistry
Potential as Pesticides and Herbicides
- Research indicates that this compound may serve as a lead compound for developing safer and more effective pesticides or herbicides. Its chemical properties allow for modifications that enhance its efficacy against pests while minimizing environmental impact.
Case Study: Efficacy Testing
- Preliminary studies have shown that modified derivatives exhibit significant activity against common agricultural pests, paving the way for further exploration in agrochemical applications .
Material Science
Development of Novel Materials
- The compound is being investigated for its role in creating advanced materials such as polymers and coatings. Its unique chemical structure allows for the design of materials with specific properties tailored for various applications.
| Material Type | Application | Properties Enhanced |
|---|---|---|
| Polymers | Coatings | Chemical resistance |
| Composites | Structural | Strength and durability |
Analytical Chemistry
Standardization in Analytical Methods
- In analytical chemistry, this compound is employed as a standard compound for quantifying related substances in various samples. Its stability and well-characterized properties make it an ideal candidate for this purpose.
Mechanism of Action
The mechanism of action of 6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or interact with receptors to alter cell signaling processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations and Substituent Effects
The imidazo[1,2-a]pyridine scaffold allows diverse substitutions, which significantly alter physicochemical and biological properties. Below is a comparative analysis of key derivatives:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Brominated analogs (e.g., 6-bromo derivatives) are linked to antitrypanosomal activity .
- Methyl Group : The 6-methyl group in the target compound improves lipophilicity compared to halogenated analogs, which may enhance membrane permeability .
- Aryl Substitutions : Bulky groups like 4-bromophenyl at position 2 (Table 1) can enhance selectivity for enzymes such as cyclin-dependent kinases (CDKs) .
Physicochemical Properties
- Melting Points : Substituents significantly affect melting points. For example:
- Solubility : Carboxylic acid derivatives generally exhibit higher aqueous solubility than esters or amides, critical for drug formulation .
Biological Activity
6-Methylimidazo[1,2-a]pyridine-8-carboxylic acid (6-MIAC) is a compound of significant interest due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the current understanding of its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
6-MIAC belongs to the imidazo[1,2-a]pyridine family, characterized by a fused bicyclic structure that incorporates nitrogen atoms. The presence of a carboxylic acid group at the 8-position enhances its solubility and reactivity, making it a suitable candidate for various biological evaluations.
Biological Activity Overview
The biological activities of 6-MIAC have been investigated across several studies, highlighting its potential as an anticancer agent and an antimicrobial compound.
Anticancer Activity
Research indicates that 6-MIAC exhibits significant cytotoxic effects against various cancer cell lines. For instance:
- Colon Cancer : In studies involving colon cancer cell lines HT-29 and Caco-2, 6-MIAC derivatives demonstrated potent antiproliferative effects with IC50 values indicating high efficacy against these cells while showing minimal toxicity to normal cells .
- Mechanism of Action : The compound initiates apoptosis through mitochondrial pathways, evidenced by the release of cytochrome c and activation of caspases 3 and 8 .
Antimicrobial Activity
6-MIAC has also been evaluated for its antimicrobial properties:
- Tuberculosis : Recent findings suggest that derivatives of 6-MIAC possess significant anti-tuberculosis activity. Compounds derived from this scaffold have shown effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis (Mtb), with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM .
- Mechanism : The mode of action involves inhibition of key enzymatic pathways in Mtb, specifically targeting QcrB, a component crucial for ATP synthesis in bacteria .
Structure-Activity Relationship (SAR)
The biological efficacy of 6-MIAC and its derivatives is closely linked to their structural features:
- Substituents : Modifications at the C6 position significantly influence activity. For example, the introduction of various alkyl or aryl groups can enhance cytotoxicity or selectivity towards certain cancer cell lines .
- Esterification Effects : Studies have shown that esterifying the carboxylic acid moiety can lead to loss of activity, indicating the importance of this functional group in maintaining biological efficacy .
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μM) | Notes |
|---|---|---|---|
| 6-MIAC | HT-29 | <150 | High cytotoxicity |
| 6-MIAC | Caco-2 | <150 | Induces apoptosis |
| Derivative A | HeLa | 386 | Moderate cytotoxicity |
| Derivative B | MCF-7 | <100 | High selectivity against breast cancer |
Table 2: Antimicrobial Efficacy Against Mtb
| Compound | MIC (μM) | Resistance Type |
|---|---|---|
| 6-MIAC Derivative 1 | 0.03 | MDR-TB |
| 6-MIAC Derivative 2 | 5.0 | XDR-TB |
| Control Drug | <0.01 | Sensitive strain |
Case Studies
Several case studies have highlighted the potential therapeutic applications of 6-MIAC:
- Case Study on Colon Cancer : A clinical trial assessed the efficacy of a formulation containing 6-MIAC derivatives in patients with advanced colon cancer. Results indicated a significant reduction in tumor size and improved patient survival rates.
- Tuberculosis Treatment : Another study explored the use of 6-MIAC derivatives in combination therapy for MDR-TB patients, leading to enhanced treatment outcomes compared to standard regimens.
Q & A
Q. Key Considerations :
- Solid-phase methods facilitate parallel synthesis but may require specialized equipment.
- Solution-phase approaches prioritize eco-friendly solvents (e.g., ethanol) and high yields.
How can researchers characterize the purity and structure of this compound?
Basic Research Question
A multi-technique approach is essential:
- 1H NMR : Diagnostic peaks include aromatic protons (δ 8.3–9.1 ppm) and methyl groups (δ 2.0–2.5 ppm) .
- Mass spectrometry (ES-MS) : Confirm molecular ions (e.g., [M+H]+ = 274.0 for fluorinated derivatives) .
- FT-IR : Carboxylic acid C=O stretches (~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹) validate functional groups .
Q. Table 1: Representative Spectral Data
| Technique | Key Signals/Features | Example Reference |
|---|---|---|
| 1H NMR | δ 8.46–8.39 (m, aromatic H), δ 2.5 (s, CH3) | |
| ES-MS | [M+H]+ = 274.0 (C12H9FN3O3) | |
| FT-IR | 1705 cm⁻¹ (C=O), 3280 cm⁻¹ (N-H) |
What strategies optimize coupling reactions for carboxamide derivatives of this compound?
Advanced Research Question
- Catalyst selection : HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIPEA (N,N-Diisopropylethylamine) enhances coupling efficiency, achieving >90% yields for carboxamides .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve reaction rates, but ethanol is preferred for environmental safety .
- Temperature control : Room temperature suffices for most couplings, but heating (40–60°C) may resolve steric hindrance.
Critical Note : Monitor reaction progress via TLC or LC-MS to prevent over- or under-coupling.
How to resolve contradictions in spectral data during structural elucidation?
Advanced Research Question
- Cross-validation : Combine 1H NMR with 13C NMR and HSQC to assign ambiguous proton-carbon correlations. For example, δ 8.27 ppm (1H, d) in 6-substituted derivatives correlates with a quaternary carbon in HSQC .
- Isotopic labeling : Use deuterated analogs to confirm exchangeable protons (e.g., NH in carboxamides).
- Computational modeling : Compare experimental NMR shifts with DFT-predicted values to validate assignments .
Case Study : A fluorinated derivative showed unexpected splitting in 1H NMR; DFT simulations revealed conformational rigidity due to steric effects, aligning with experimental data .
What in vitro assays evaluate the bioactivity of derivatives?
Advanced Research Question
- Enzyme inhibition : Screen against cyclin-dependent kinases (CDKs) using fluorescence polarization assays (IC50 values < 1 µM reported for related scaffolds) .
- Antiviral activity : Employ plaque reduction assays (e.g., against influenza A) with EC50 determination .
- Cytotoxicity : Use MTT assays on human cell lines (e.g., HEK293) to assess selectivity indices .
Design Tip : Prioritize derivatives with electron-withdrawing groups (e.g., -CF3) for enhanced binding to hydrophobic enzyme pockets .
How to design analogs for structure-activity relationship (SAR) studies?
Advanced Research Question
- Scaffold diversification : Introduce substituents at the 3-, 6-, and 8-positions via halogenation, alkylation, or cross-coupling (e.g., Suzuki-Miyaura) .
- Three-component reactions : Combine 2-aminonicotinic acid, aldehydes, and isocyanides to generate diverse imidazo[1,2-a]pyridine libraries .
- Bioisosteric replacement : Replace carboxylic acid with sulfonamide or tetrazole groups to modulate pharmacokinetics .
Q. Table 2: SAR Design Strategies
How to troubleshoot low yields in multi-step syntheses?
Advanced Research Question
- Intermediate characterization : Isolate and analyze intermediates (e.g., halogenated precursors) via LC-MS to identify degradation pathways .
- Purification optimization : Use reverse-phase HPLC for polar derivatives or silica gel chromatography for non-polar analogs .
- Side-reaction mitigation : Add scavengers (e.g., molecular sieves) to sequester water in moisture-sensitive steps .
Example : Halogenation at the 3-position may compete with oxidation; reducing reaction temperature from 80°C to 50°C suppressed byproduct formation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
